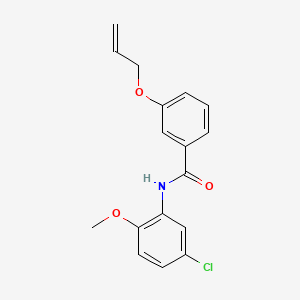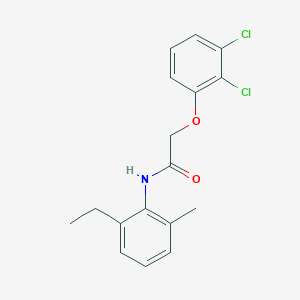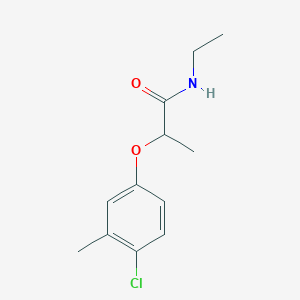![molecular formula C14H13ClN2O4S B4406425 N-[4-(aminosulfonyl)phenyl]-3-chloro-4-methoxybenzamide](/img/structure/B4406425.png)
N-[4-(aminosulfonyl)phenyl]-3-chloro-4-methoxybenzamide
Overview
Description
N-[4-(aminosulfonyl)phenyl]-3-chloro-4-methoxybenzamide, also known as BAY 41-2272, is a chemical compound that has been extensively studied for its potential therapeutic applications. It was first synthesized in the early 2000s as a potent and selective activator of the enzyme soluble guanylyl cyclase (sGC), which plays a key role in regulating the cardiovascular system and other physiological processes.
Mechanism of Action
N-[4-(aminosulfonyl)phenyl]-3-chloro-4-methoxybenzamide 41-2272 binds to the heme moiety of sGC, causing a conformational change that leads to increased enzyme activity. This results in the conversion of guanosine triphosphate (GTP) to cGMP, which in turn activates downstream signaling pathways. The exact mechanisms by which this compound 41-2272 exerts its effects are still being studied, but it is thought to involve modulation of ion channels, protein kinases, and other molecular targets.
Biochemical and Physiological Effects:
This compound 41-2272 has been shown to have a range of biochemical and physiological effects in various animal and cell models. These include vasodilation, inhibition of platelet aggregation, reduction of oxidative stress, and anti-inflammatory activity. In addition, this compound 41-2272 has been shown to protect against ischemia-reperfusion injury, improve cardiac function in heart failure, and reduce pulmonary hypertension. The compound has also been investigated for its potential neuroprotective effects in models of stroke and traumatic brain injury.
Advantages and Limitations for Lab Experiments
N-[4-(aminosulfonyl)phenyl]-3-chloro-4-methoxybenzamide 41-2272 has several advantages as a research tool, including its high potency and selectivity for sGC, as well as its well-characterized pharmacokinetics and pharmacodynamics. However, there are also some limitations to its use in lab experiments, including its relatively short half-life and potential for off-target effects. In addition, the compound can be difficult to synthesize and purify, which can limit its availability for certain applications.
Future Directions
There are several potential future directions for research on N-[4-(aminosulfonyl)phenyl]-3-chloro-4-methoxybenzamide 41-2272 and related compounds. One area of interest is the development of new sGC activators with improved pharmacological properties and therapeutic potential. Another area of focus is the investigation of the mechanisms underlying the compound's effects on various physiological processes, including the role of cGMP signaling in disease pathogenesis. Finally, there is ongoing research on the use of this compound 41-2272 and related compounds as potential therapeutics for a variety of diseases, including cardiovascular, pulmonary, and neurological disorders.
Scientific Research Applications
N-[4-(aminosulfonyl)phenyl]-3-chloro-4-methoxybenzamide 41-2272 has been investigated for its potential therapeutic applications in a variety of disease models, including cardiovascular, pulmonary, and neurological disorders. One of the key mechanisms of action of this compound 41-2272 is its ability to increase the production of cyclic guanosine monophosphate (cGMP), a second messenger molecule that regulates various cellular processes. By activating sGC and increasing cGMP levels, this compound 41-2272 has been shown to have a range of beneficial effects on vascular function, inflammation, and other physiological parameters.
properties
IUPAC Name |
3-chloro-4-methoxy-N-(4-sulfamoylphenyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13ClN2O4S/c1-21-13-7-2-9(8-12(13)15)14(18)17-10-3-5-11(6-4-10)22(16,19)20/h2-8H,1H3,(H,17,18)(H2,16,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MZCYRIRDCURDCQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)NC2=CC=C(C=C2)S(=O)(=O)N)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13ClN2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![5-[(diethylamino)sulfonyl]-2-methyl-N-1,3-thiazol-2-ylbenzamide](/img/structure/B4406347.png)
![methyl 3-[(2-chloro-6-nitrobenzyl)oxy]benzoate](/img/structure/B4406351.png)



![4-fluoro-N-{4-[5-(2-furyl)-1,3,4-oxadiazol-2-yl]phenyl}benzenesulfonamide](/img/structure/B4406388.png)
![3-{2-[2-(benzyloxy)phenoxy]ethyl}-4(3H)-quinazolinone](/img/structure/B4406394.png)
![6-chloro-4-[2-(4-methyl-1-piperidinyl)-2-oxoethyl]-2H-1,4-benzoxazin-3(4H)-one](/img/structure/B4406419.png)
![1-{3-[2-(3,5-dimethylpiperidin-1-yl)ethoxy]phenyl}ethanone hydrochloride](/img/structure/B4406430.png)
![N-[2-(isobutyrylamino)-4-methylphenyl]-2-furamide](/img/structure/B4406432.png)

![1-{4-[2-(2,6-dimethyl-4-morpholinyl)ethoxy]phenyl}ethanone hydrochloride](/img/structure/B4406450.png)

